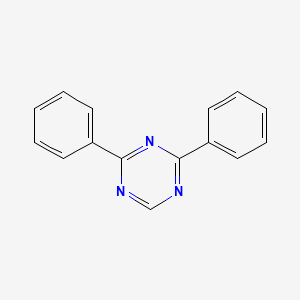

2,4-Diphenyl-1,3,5-triazine

Description

Structure

3D Structure

Properties

CAS No. |

1898-74-4 |

|---|---|

Molecular Formula |

C15H11N3 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2,4-diphenyl-1,3,5-triazine |

InChI |

InChI=1S/C15H11N3/c1-3-7-12(8-4-1)14-16-11-17-15(18-14)13-9-5-2-6-10-13/h1-11H |

InChI Key |

OTJZMNIBLUCUJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Diphenyl 1,3,5 Triazine and Its Derivatives

Conventional Synthetic Routes to 1,3,5-Triazine (B166579) Core Structures

The synthesis of the 1,3,5-triazine ring is a cornerstone of heterocyclic chemistry. wikipedia.org Symmetrical 1,3,5-triazines are traditionally prepared through the trimerization of nitriles, such as cyanogen (B1215507) chloride or cyanamide. wikipedia.org For instance, benzoguanamine, which features one phenyl and two amino groups, is synthesized from benzonitrile (B105546) and dicyandiamide. wikipedia.org

A historically significant method is the Pinner triazine synthesis , first reported by Adolf Pinner in 1890. wikipedia.orgslideshare.netdrugfuture.com This reaction involves the condensation of aryl or alkyl amidines with phosgene (B1210022) to yield 2-hydroxy-4,6-diaryl-s-triazines. wikipedia.orgslideshare.net The reaction can also be extended to include halogenated aliphatic amidines. drugfuture.com

Another conventional approach involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with nucleophiles. rsc.orgmdpi.com The chlorine atoms on cyanuric chloride can be sequentially substituted by various nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. mdpi.comresearchgate.net This allows for controlled synthesis of mono-, di-, and tri-substituted triazines by carefully managing the reaction temperature. researchgate.netmdpi.com The first substitution is typically exothermic and occurs at around 0°C, while subsequent substitutions require higher temperatures. mdpi.commdpi.com

A one-pot synthesis method involves the coupling and ring-closing reaction of a benzaldehyde (B42025) derivative with a benzamidine (B55565) hydrochloride derivative. This method, catalyzed by copper acetate (B1210297) or nickel acetate, can achieve yields of up to 80% and allows for purification by recrystallization. google.com

| Conventional Synthesis Summary | Reactants | Product | Key Features |

| Nitrile Trimerization | Nitriles (e.g., cyanogen chloride, benzonitrile) | Symmetrical 1,3,5-triazines | Fundamental method for symmetrical triazines. wikipedia.org |

| Pinner Triazine Synthesis | Aryl/alkyl amidines and phosgene | 2-Hydroxy-4,6-diaryl-s-triazines | Classic method for specific triazine derivatives. wikipedia.orgslideshare.net |

| From Cyanuric Chloride | Cyanuric chloride and nucleophiles | Substituted 1,3,5-triazines | Stepwise, temperature-controlled substitution. mdpi.commdpi.com |

| One-Pot Aldehyde/Amidine Coupling | Benzaldehyde derivatives and benzamidine hydrochloride | 1,3,5-Triazine derivatives | High yield, catalyzed by copper or nickel salts. google.com |

Advanced Strategies for Derivatization of 2,4-Diphenyl-1,3,5-triazine

Modern synthetic chemistry has introduced sophisticated techniques to modify the 2,4-Diphenyl-1,3,5-triazine core, enabling the creation of complex molecules with tailored functionalities.

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the triazine ring, particularly when starting from chlorinated precursors like cyanuric chloride. mdpi.comderpharmachemica.com The electron-deficient nature of the triazine ring facilitates attack by nucleophiles. The substitution of the chlorine atoms is a stepwise process where the reactivity decreases with each substitution, allowing for controlled and selective introduction of different groups by managing the reaction temperature. mdpi.commdpi.com For example, the synthesis of various 1,3,5-triazine derivatives can be achieved by the sequential displacement of chlorine atoms with oxygen- and nitrogen-containing nucleophiles in the presence of an acid scavenger. derpharmachemica.com The reaction of 2,4-diphenyl-1,3,5-triazine with nucleophiles like hydrogen cyanide and hydrazine (B178648) can also lead to the formation of substituted triazines. clockss.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. chemie-brunschwig.chwiley-vch.de Reactions like the Suzuki-Miyaura and Sonogashira-Hagihara couplings are widely used to create complex triazine derivatives. mdpi.comnih.gov

These reactions have been successfully employed to synthesize a variety of substituted 1,3,5-triazines. For instance, palladium-catalyzed cross-coupling between chlorinated 1,3,5-triazines and tetrathiafulvalene (B1198394) (TTF) trimethyltin (B158744) derivatives yields donor-acceptor compounds. unige.ch Similarly, new classes of 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives with long alkoxy side chains have been synthesized via Pd(0)/Cu(I)-catalyzed carbon-carbon coupling reactions. tandfonline.com The Suzuki-Miyaura reaction, in particular, is noted for its broad utility and mild reaction conditions, using generally less toxic boronic acids as starting materials. chemie-brunschwig.ch The synthesis of 8-substituted pyrazolo[1,5-a]-1,3,5-triazine derivatives has also been achieved through palladium-catalyzed cross-coupling reactions. thieme-connect.comresearchgate.net

| Palladium-Catalyzed Coupling Examples | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | 2,4,6-tris(bromoaryl)-1,3,5-triazines and boronic acids | Palladium catalyst | Elongated hexacarboxylate linkers. nih.gov |

| Stille Coupling | Chlorinated 1,3,5-triazines and organotin compounds | Palladium catalyst | TTF-triazine donor-acceptor systems. unige.ch |

| Sonogashira-Hagihara Coupling | 2,4,6-tris(p-bromophenyl)triazine and terminal alkynes | Pd(0)/Cu(I) | Highly luminescent, liquid-crystalline triazines. tandfonline.com |

| General Cross-Coupling | 8-iodopyrazolo[1,5-a]-1,3,5-triazines and various partners | Palladium catalyst | 8-Substituted pyrazolo[1,5-a]-1,3,5-triazines. thieme-connect.comresearchgate.net |

Acceptorless dehydrogenative coupling (ADC) has emerged as a sustainable and efficient method for synthesizing substituted 1,3,5-triazines. nih.govacs.org This strategy avoids the use of stoichiometric oxidants, producing only hydrogen gas and water as byproducts. nih.govacs.org

Novel catalytic systems, often utilizing earth-abundant metals, have been developed for this purpose. For example, a chromium-catalyzed acceptorless dehydrogenative coupling of amidines and alcohols provides 2,4,6-triaryl-1,3,5-triazines in high yields with good functional group tolerance. researchgate.netjst.go.jp More recently, [ONO]-pincer-supported nickel(II) complexes have been shown to be effective catalysts for the construction of 2,4,6-substituted 1,3,5-triazines from alcohols and benzamidine or guanidine (B92328) hydrochloride. nih.govacs.org This method has been successfully applied to the synthesis of a wide range of triazine derivatives, including the antiulcer drug irsogladine. nih.govacs.org

Cycloaddition reactions offer another powerful avenue for the synthesis of triazine and related heterocyclic structures. These reactions involve the combination of multiple components in a concerted or stepwise manner to form a cyclic product.

For example, a formal [3+3]-cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines has been developed for the synthesis of polysubstituted tetrahydropyrimidines under catalyst-free conditions. rsc.orgrsc.org In this process, the 1,3,5-triazine acts as a formal 1,3-dipole. rsc.orgrsc.org Other cycloaddition strategies include [2+2+1+1] cycloadditions of 1,3,5-triazinanes with methylene (B1212753) compounds to yield hexahydropyrimidines, and [4+2] cycloadditions of 1,2,3-triazines with amidines, enamines, and ynamines. researchgate.netacs.org The cycloaddition of aromatic nitrile oxides with 1,3,5-triazine, activated by BF3, has been reported to produce 3-substituted 1,2,4-oxadiazoles. scispace.com

Mechanistic Insights into 2,4-Diphenyl-1,3,5-triazine Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing new transformations. In acceptorless dehydrogenative coupling reactions catalyzed by nickel pincer complexes, a plausible mechanism involves a sequence of controlled experiments. nih.govacs.org

In cycloaddition reactions, mechanistic investigations help to elucidate the reaction pathways. For instance, in the [2+2+1+1] cycloaddition of 1,3,5-triazinanes, preliminary mechanistic studies have been conducted to understand the possible reaction course. researchgate.net Similarly, crossover experiments have been used to confirm the role of water and the existence of formaldehyde (B43269) in the formal [3+3]-cycloaddition between imines and 1,3,5-triazines. rsc.org

A dual nickel-photoredox catalyzed amidine arylation method was found to be mediated by an in situ generated triazine cocatalyst. Mechanistic studies revealed that 2,4-diphenyl-1,3,5-triazine, formed from benzamidine under the reaction conditions, plays a pivotal role. chemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Diphenyl 1,3,5 Triazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 2,4-diphenyl-1,3,5-triazine, ¹H and ¹³C NMR are fundamental for confirming its synthesis and purity.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. In the ¹H NMR spectrum of 2,4-diphenyl-1,3,5-triazine, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the two phenyl rings and the single proton on the triazine ring are observed. rsc.org

The spectrum typically shows a multiplet in the range of δ 8.63-8.66 ppm, which corresponds to the four ortho protons of the two phenyl groups. rsc.org The para and meta protons of the phenyl rings appear as a multiplet between δ 7.54-7.63 ppm. rsc.org A characteristic singlet is observed at approximately δ 9.26 ppm, which is attributed to the proton attached to the C-6 position of the triazine ring. rsc.org

Table 1: ¹H NMR Chemical Shifts for 2,4-Diphenyl-1,3,5-triazine

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazine-H | 9.26 | Singlet (s) |

| Phenyl-H (ortho) | 8.63 - 8.66 | Multiplet (m) |

| Phenyl-H (meta, para) | 7.54 - 7.63 | Multiplet (m) |

Data recorded in CDCl₃ at 600 MHz rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of 2,4-diphenyl-1,3,5-triazine in CDCl₃ reveals distinct signals for the carbon atoms of the triazine ring and the phenyl groups. rsc.org

The carbon atoms of the triazine ring show characteristic chemical shifts, with the C2 and C4 carbons appearing at approximately δ 171.3 ppm and the C6 carbon at around δ 166.7 ppm. rsc.org The phenyl group carbons exhibit signals in the aromatic region. The carbon atom directly attached to the triazine ring (ipso-carbon) is found at δ 135.5 ppm. rsc.org The ortho, meta, and para carbons of the phenyl rings resonate at approximately δ 128.7, 128.9, and 132.8 ppm, respectively. rsc.org

Table 2: ¹³C NMR Chemical Shifts for 2,4-Diphenyl-1,3,5-triazine

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2, C4 (Triazine) | 171.3 |

| C6 (Triazine) | 166.7 |

| C-ipso (Phenyl) | 135.5 |

| C-para (Phenyl) | 132.8 |

| C-meta (Phenyl) | 128.9 |

| C-ortho (Phenyl) | 128.7 |

Data recorded in CDCl₃ at 150 MHz rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), provide further structural confirmation by showing correlations between coupled protons. In a ¹H-¹H COSY spectrum of 2,4-diphenyl-1,3,5-triazine, cross-peaks would be observed between the ortho, meta, and para protons of the phenyl rings, confirming their coupling relationships. The singlet for the triazine proton would not show any cross-peaks, consistent with its isolated nature. While detailed 2D NMR studies specifically on 2,4-diphenyl-1,3,5-triazine are not extensively reported in the provided search results, the principles of COSY are routinely applied to confirm the assignment of proton resonances in similar aromatic systems. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and high molecular weight compounds. In the context of 2,4-diphenyl-1,3,5-triazine derivatives, ESI-MS is used to confirm the molecular weight by observing the protonated molecule [M+H]⁺. For instance, in the analysis of related triazine compounds, ESI-MS has been successfully employed to identify the molecular ion peak, thereby confirming the successful synthesis of the target molecule. rsc.orgsci-hub.se For 2,4-diphenyl-1,3,5-triazine, with a molecular weight of 233.27 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at m/z 234.28, corresponding to the [M+H]⁺ ion. nih.gov

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique often used for the analysis of large, non-volatile molecules. While generally considered more suitable for high molecular weight compounds, advancements in MALDI technology have expanded its application to smaller molecules. jeol.com For 2,4,6-triphenyl-1,3,5-triazine-based materials, MALDI-TOF-MS has been effectively used to characterize their chemical structures. sioc-journal.cn This technique can provide accurate mass measurements, which helps in confirming the elemental composition of the compound. jeol.com The fragmentation patterns observed in MALDI-TOF-MS can also offer valuable structural information.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy serves as a fundamental tool for identifying functional groups and characterizing the bonding within a molecule. Techniques like Infrared (IR) spectroscopy probe the vibrational modes of a molecule, providing a unique spectral fingerprint that is invaluable for structural elucidation.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups and vibrational modes of 2,4-diphenyl-1,3,5-triazine. The spectrum is characterized by absorption bands corresponding to the vibrations of the s-triazine ring and the attached phenyl substituents.

The analysis of related triaryl-s-triazine compounds provides a basis for assigning these bands. The s-triazine ring itself has characteristic vibrations. For instance, studies on covalent triazine frameworks and metal complexes containing triazine moieties show prominent C=N stretching vibrations. In a Mn(II) complex with a 1,3,5-triazine (B166579) derivative, the triazine C=N stretch was observed at 1614 cm⁻¹ mdpi.com. Other reports place the characteristic signals for triazine fragments in the regions of 1605-1616 cm⁻¹ and 1364-1388 cm⁻¹ researchgate.net.

The phenyl groups give rise to several distinct absorptions. These include aromatic C-H stretching vibrations, typically found above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which appear in the 1400-1600 cm⁻¹ region. Furthermore, well-resolved out-of-plane C-H bending vibrations, characteristic of the substitution pattern on the benzene (B151609) rings, are expected between 750 and 825 cm⁻¹ researchgate.net. The IR spectrum for 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I), a related isomer, shows strong bands at 1612 cm⁻¹ and 1410 cm⁻¹ which can be attributed to ring vibrations mdpi.com.

A summary of the expected IR absorption bands for 2,4-diphenyl-1,3,5-triazine based on data from analogous compounds is presented below.

| Frequency Range (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| >3000 | Aromatic C-H Stretch | researchgate.net |

| 1605 - 1615 | Triazine Ring C=N Stretch | mdpi.comresearchgate.net |

| ~1550 | s-Triazine Ring Quadrant Stretch | researchgate.net |

| 1400 - 1600 | Aromatic C=C Stretch | mdpi.com |

| ~1436 | s-Triazine Ring Semicircle Stretch | researchgate.net |

| ~1364 | Triazine Ring Vibration | researchgate.net |

| 750 - 825 | Aromatic C-H Out-of-Plane Bend | researchgate.net |

| ~813 | s-Triazine Ring Out-of-Plane Bend | researchgate.net |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

Single-crystal X-ray diffraction provides the most precise and unambiguous structural data for a crystalline compound. While specific crystallographic data for 2,4-diphenyl-1,3,5-triazine was not found in the searched literature, extensive studies on closely related diphenyl-triazine isomers and derivatives offer significant insight into its expected solid-state structure.

Analysis of compounds such as 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline (B12941466) and 5,6-diphenyl-3-(pyrazin-2-yl)-1,2,4-triazine reveals that these molecules often crystallize in the monoclinic system, with space groups like P2₁/c or P2₁/n being common. nih.govresearchgate.netiucr.org A key structural feature is the conformation of the phenyl rings relative to the central triazine ring. Due to steric hindrance, the phenyl groups are typically twisted out of the plane of the triazine ring. For example, in 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, the triazine ring is nearly planar, and the pendant phenyl rings form dihedral angles of 58.60° and 36.35° with it. nih.govresearchgate.net Similarly, in a protonated diphenyl-triazine derivative, the phenyl rings are rotated by 38.3° and 47.7° relative to the triazine plane. mdpi.compreprints.org This non-coplanar arrangement is a common feature in multi-ring aromatic systems and influences the crystal packing and intermolecular interactions.

The table below summarizes crystallographic data from several related triazine compounds, illustrating typical parameters for this class of molecules.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | C₂₁H₁₆N₄ | Monoclinic | P2/c | a = 11.8797 Å, b = 6.0788 Å, c = 23.8710 Å, β = 101.489° | nih.govresearchgate.net |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I) | C₂₀H₁₅Cl₂IN₄ | Monoclinic | P2₁/c | a = 17.7427 Å, b = 7.4326 Å, c = 15.5351 Å, β = 100.659° | mdpi.compreprints.org |

| 5,6-Diphenyl-3-(pyrazin-2-yl)-1,2,4-triazine | C₁₉H₁₃N₅ | Monoclinic | P2₁/n | a = 14.294 Å, b = 7.027 Å, c = 15.679 Å, β = 105.149° | iucr.org |

| [Mn(MBPT)Br(H₂O)₂]ClO₄ | C₁₄H₂₁BrClMnN₇O₇ | Monoclinic | P2₁ | - | mdpi.com |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | C₃H₆N₆ | Monoclinic | P2₁/c | a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52° | researchgate.net |

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk material. It is particularly useful for phase identification, assessing sample purity, and determining lattice parameters of polycrystalline samples. While a specific PXRD pattern for 2,4-diphenyl-1,3,5-triazine is not detailed in the searched literature, the method is widely applied to characterize related triazine-based materials. acs.org

For example, a study on 2,4,6-triamino-1,3,5-triazine (melamine) demonstrates the utility of PXRD. researchgate.net The powder pattern was used to calculate the lattice parameters, which were found to be in close agreement with the values obtained from single-crystal XRD. This confirms that the bulk material possesses the same crystal structure as the single crystal analyzed. The technique is also crucial in the study of more complex systems like covalent organic frameworks (COFs) based on triazine units, where PXRD patterns are used to confirm the crystalline nature and successful formation of the porous framework. acs.org

The analysis of the PXRD pattern involves matching the observed diffraction peaks (at specific 2θ angles) to a calculated pattern based on a known crystal structure. The table below presents the indexed powder diffraction data for melamine (B1676169) as a representative example of how PXRD is used for a 1,3,5-triazine compound.

| 2θ (Observed) | d-spacing (Å) | (hkl) Indices | Reference |

|---|---|---|---|

| 17.8 | 4.97 | (110) | researchgate.net |

| 20.6 | 4.30 | (11-2) | researchgate.net |

| 21.6 | 4.11 | (10-3) | researchgate.net |

| 27.8 | 3.20 | (21-2) | researchgate.net |

| 31.4 | 2.84 | (023) | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2,4 Diphenyl 1,3,5 Triazine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For 1,3,5-triazine (B166579) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to optimize molecular geometries and predict electronic properties. mdpi.comcolab.wsnih.gov These calculations are fundamental for understanding the relationship between the structure of triazine-based compounds and their function, for instance, as ultraviolet ray absorbers or materials in organic electronics. sci-hub.seresearchgate.netnasc.ac.in

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (Eg) is a critical parameter for assessing molecular stability and the electronic transport properties of materials. nasc.ac.ind-nb.info

In derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588), the HOMO is typically localized on the electron-donating groups, while the LUMO is centered on the electron-accepting triazine core. d-nb.infomdpi.com This distribution facilitates intramolecular charge transfer (ICT) upon excitation. The energy levels of these orbitals can be tuned by introducing different substituent groups onto the phenyl rings. nasc.ac.in For example, electron-donating groups generally raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often resulting in a smaller energy gap.

Theoretical calculations have been performed on various triazine derivatives to determine their FMO energies. These computational results are often validated by electrochemical measurements like cyclic voltammetry. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies for Selected 1,3,5-Triazine Derivatives Note: The specific molecule 2,4-Diphenyl-1,3,5-triazine is a building block of the more complex, frequently studied 2,4,6-triphenyl-1,3,5-triazine systems. Data for closely related, illustrative derivatives are presented here.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference Method |

|---|---|---|---|---|

| TCZT | -5.67 | -2.49 | 3.18 | DFT/B3LYP/6-31G(d) mdpi.com |

| TIDT | -5.92 | -2.27 | 3.65 | DFT/B3LYP/6-31G(d) mdpi.com |

| TDBCZT | -4.92 | -2.11 | 2.81 | DFT/B3LYP/6-31G(d) mdpi.com |

| OTrPhCz | -5.83 | -2.88 | 2.95 | Experimental rsc.org |

| OTrPhCzBr | -5.96 | -2.71 | 3.25 | Experimental rsc.org |

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). mdpi.com

For triazine-based molecules, the nitrogen atoms of the triazine ring are electron-rich centers, exhibiting a negative electrostatic potential. These sites are potential coordination sites for metal ions or can participate in hydrogen bonding. colab.wsresearchgate.net Conversely, the regions around the hydrogen atoms of the phenyl rings generally show a positive potential. Analysis of MEP surfaces can help in understanding intermolecular interactions, such as halogen bonding or π-π stacking, which dictate the packing of molecules in the solid state. mdpi.com

The three-dimensional structure and conformational flexibility of 2,4-diphenyl-1,3,5-triazine derivatives are crucial for their properties and applications. The orientation of the phenyl rings with respect to the central triazine ring is a key conformational feature. Due to steric hindrance, the phenyl rings are typically twisted out of the plane of the triazine ring. nih.gov

DFT calculations are employed to identify stable conformers (ground states) and the transition states for their interconversion. mdpi.com For tri-substituted 1,3,5-triazines, restricted rotation around the C(triazine)–N and C(phenyl)–N bonds can lead to the existence of multiple conformers in solution. mdpi.com The energy barriers for these rotations can be calculated computationally and are often in the range of 12–19 kcal/mol for related arylamino-1,3,5-triazines. mdpi.com Quantum chemical calculations support the identification of the most stable isomers and can rationalize experimental findings. researchgate.net The planarity of the molecule can be influenced by substituents and the formation of intramolecular hydrogen bonds, which in turn affects the electronic and optical properties. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules. It is widely used to predict UV-Vis absorption spectra and to understand the nature of electronic transitions, making it an essential tool for designing new molecules with specific optical properties. researchgate.netresearchgate.net For triazine derivatives, TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, provide results that are generally in good agreement with experimental data. sci-hub.seresearchgate.net

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. mdpi.com Studies on various 2,4,6-triphenyl-1,3,5-triazine derivatives have shown that TD-DFT can qualitatively reproduce the energy trends observed in experimental spectra. mdpi.com

The main absorption bands in these molecules typically arise from π-π* transitions. For donor-acceptor systems based on a triazine core, the lowest energy absorption band is often associated with an intramolecular charge transfer (ICT) from the donor-substituted phenyl rings to the triazine acceptor. mdpi.com The calculated absorption spectra help in assigning the observed experimental bands to specific electronic transitions.

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax) for a 1,3,5-Triazine Derivative

| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Calculated Transition | Reference |

|---|---|---|---|---|

| 3-NPh2 (a triphenyl-s-triazine derivative) | 399 | 386 | HOMO→LUMO | mdpi.com |

Beyond predicting absorption wavelengths, TD-DFT provides detailed information about the character of the excited states. By analyzing the molecular orbitals involved in a transition, one can determine its nature, such as local excitation (LE), intramolecular charge transfer (ICT), or metal-to-ligand charge transfer (MLCT) in the case of metal complexes. rsc.org

For 2,4,6-triphenyl-1,3,5-triazine functionalized systems, the lowest triplet state (T1) can have mixed character. In non-polar media, it may be a combination of MLCT and ligand-centered (LC) character. However, in more polar solvents, the T1 state can gain significant intraligand charge transfer (ILCT) character, where charge density moves from the donor part of the ligand to the triazine acceptor moiety. rsc.org This change in excited-state character can be accompanied by geometric distortions and significantly affects the photoluminescence properties of the molecule. rsc.org Understanding these excited-state dynamics is critical for the development of materials for applications like organic light-emitting diodes (OLEDs).

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. For 1,3,5-triazine derivatives, QSPR and the related Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in designing new molecules for specific applications, such as ultraviolet (UV) light absorption and anticancer activity. nih.govrsc.orgrsc.org

A typical QSPR/QSAR study involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Once calculated, these descriptors are used to build a predictive model using statistical methods like multiple linear regression or machine learning algorithms.

For instance, in the development of novel 1,3,5-triazine-based UV absorbers, QSPR models have been established to predict their UV absorption properties. nih.gov These models are built using descriptors derived from computational methods like Density Functional Theory (DFT). A predictive three-dimensional QSPR (3D-QSPR) model can also be established to understand the relationship between the spatial arrangement of atoms and the compound's properties. nih.gov

Similarly, 3D-QSAR models have been developed for libraries of 6,N2-diaryl-1,3,5-triazine-2,4-diamines to understand their antiproliferative properties against cancer cell lines. rsc.orgrsc.org These models help in identifying the key structural features that contribute to the biological activity, thereby guiding the design of more potent anticancer compounds. rsc.org Although these studies focus on derivatives, the principles and methodologies are directly applicable to modeling the properties of 2,4-diphenyl-1,3,5-triazine.

To illustrate how a QSPR model for 2,4-diphenyl-1,3,5-triazine and its derivatives might be constructed, the following table outlines the key components and their descriptions.

| Component | Description | Example Descriptors for 2,4-Diphenyl-1,3,5-triazine |

| Structural Descriptors | Numerical values that characterize the molecular structure. | Molecular Weight, Molar Refractivity, LogP (lipophilicity) |

| Quantum Chemical Descriptors | Properties calculated from the electronic structure of the molecule. | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges |

| Topological Descriptors | Indices derived from the 2D representation of the molecule. | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices |

| Statistical Model | Mathematical equation relating descriptors to the property of interest. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Property/Activity | The dependent variable to be predicted by the model. | UV Absorption Maxima, Inhibition Constant (Ki), IC50 Value |

By developing such models, researchers can screen virtual libraries of 2,4-diphenyl-1,3,5-triazine derivatives and prioritize the synthesis of compounds with the most promising properties, saving significant time and resources.

Theoretical Estimation of Reactive Sites and Mechanisms

Computational chemistry offers powerful tools to predict the reactivity of molecules by identifying the most probable sites for electrophilic and nucleophilic attack. For 2,4-diphenyl-1,3,5-triazine, methods like Density Functional Theory (DFT) are used to calculate various reactivity descriptors. harbinengineeringjournal.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals over the 2,4-diphenyl-1,3,5-triazine molecule indicates the likely sites for reaction. For related 2,4,6-triphenyl-1,3,5-triazine derivatives, the LUMO energy levels have been calculated to be in the range of -2.71 eV to -2.88 eV, while HOMO levels are around -5.83 eV to -5.96 eV. rsc.org The electron-deficient 1,3,5-triazine ring is a strong electron acceptor, which is reflected in the localization of the LUMO on the triazine core.

Fukui Functions: A more sophisticated approach to pinpointing reactive sites involves the calculation of Fukui functions. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. harbinengineeringjournal.com The Fukui function helps to identify the most reactive atoms within the molecule for different types of reactions. researchgate.net

For a given atom, the following indices are calculated:

f+ : for nucleophilic attack (propensity to accept an electron)

f- : for electrophilic attack (propensity to donate an electron)

f0 : for radical attack

A study on the closely related 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) using DFT at the B3LYP/6-311++G(d,p) level of theory has provided insights into the local reactivity sites. harbinengineeringjournal.com The analysis of Fukui functions in this derivative can serve as a model for understanding the reactivity of the parent 2,4-diphenyl-1,3,5-triazine. The nitrogen atoms in the triazine ring are generally the most susceptible to electrophilic attack, while the carbon atoms of the triazine ring are prone to nucleophilic attack.

The following table summarizes the key theoretical parameters used to estimate the reactivity of 2,4-diphenyl-1,3,5-triazine.

| Parameter | Description | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack (electron-donating ability). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack (electron-accepting ability). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. |

| Fukui Function (f+, f-, f0) | Measures the change in electron density upon addition/removal of an electron. | Identifies specific atoms most susceptible to nucleophilic, electrophilic, or radical attack, respectively. harbinengineeringjournal.comresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electron-rich and electron-poor regions. | Red (negative) regions indicate sites for electrophilic attack, while blue (positive) regions indicate sites for nucleophilic attack. |

By analyzing these computational parameters, a detailed picture of the chemical reactivity of 2,4-diphenyl-1,3,5-triazine can be constructed. This theoretical framework is essential for rationalizing observed reaction outcomes and predicting the behavior of the molecule in various chemical environments. For example, the electron-deficient nature of the triazine ring suggests that it is susceptible to nucleophilic addition-elimination reactions. harbinengineeringjournal.com

Coordination Chemistry of 2,4-Diphenyl-1,3,5-triazine as a Ligand

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific research on the coordination chemistry of the compound "2,4-Diphenyl-1,3,5-triazine" as a ligand for metal complexes. The available body of research extensively covers derivatives of 1,3,5-triazine, but not the precise 2,4-diphenyl substituted molecule requested.

The scientific literature predominantly focuses on several related, yet distinct, classes of triazine-based ligands:

Symmetrically Substituted Triazines: A vast amount of research exists for 2,4,6-trisubstituted triazines, such as 2,4,6-triphenyl-1,3,5-triazine rsc.orgnih.govsigmaaldrich.com or 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine (TPTZ). mdpi.comresearchgate.net These molecules offer multiple, symmetrically arranged coordination sites.

Functionally Substituted Phenyl-Triazines: Compounds like 2,4-diamino-6-phenyl-1,3,5-triazine (benzoguanamine) rsc.orgsigmaaldrich.comresearchgate.net and 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) ossila.com are well-documented. However, in these cases, the coordinating behavior is dominated by the amino or chloro groups, not the phenyl substituents.

Chelating Triazine Derivatives: Many studies focus on ligands where the triazine core is functionalized with potent chelating groups, such as pyrazolyl or hydrazinyl moieties, which are specifically designed to form stable complexes with metal ions. tandfonline.commdpi.comwhiterose.ac.uk

The specific compound of interest, 2,4-Diphenyl-1,3,5-triazine, which features a hydrogen at the C6 position, does not appear to be a commonly employed ligand in coordination chemistry. Consequently, there is no specific data available in the provided search results to populate the requested article sections concerning its design principles, the synthesis and characterization of its transition metal, lanthanide, or main group metal complexes, its coordination modes, or the electronic and structural properties of such complexes.

To adhere to the strict instructions of focusing solely on "2,4-Diphenyl-1,3,5-triazine" and not introducing information on other compounds, it is not possible to generate the requested article. Providing an analysis based on the aforementioned related molecules would be scientifically inaccurate and would violate the core requirements of the prompt.

Coordination Chemistry of 2,4 Diphenyl 1,3,5 Triazine As a Ligand

Anion···π Interactions in Coordination Complexes Involving Triazine Moieties

The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it a prime candidate for engaging in non-covalent interactions with electron-rich species. Among these, anion···π interactions have been recognized as significant supramolecular forces that can influence the structure and stability of coordination complexes. researchgate.net This interaction is fundamentally electrostatic, occurring between an anion (a Lewis base) and the electron-poor face of the π-system of the triazine ring (a Lewis acid). researchgate.net The presence of electronegative nitrogen atoms in the triazine ring withdraws electron density, creating a positive electrostatic potential on the ring's face, which facilitates attraction to anions.

Detailed research has demonstrated the proficiency of the 1,3,5-triazine core in generating these interactions within metal complexes. For instance, studies on copper(II) coordination compounds with specially designed triazine-based ligands have provided clear crystallographic evidence of anion···π and lone pair···π non-covalent bonds. researchgate.net In these structures, anions such as bromide and nitrate (B79036) were observed in close contact with the triazine ring centroid.

Further studies involving copper(II) complexes with the polydentate ligand 2,4,6-tris(dipyridin-2-ylamino)-1,3,5-triazine (dpyatriz) have also highlighted the importance of these interactions. In complexes such as Cu₃Cl₃(dpyatriz)₂₃ and Cu₃Br₃(dpyatriz)₂₃, non-coordinated perchlorate (B79767) (ClO₄⁻) anions were found to engage in distinct anion···π interactions with the triazine rings. acs.org High-level ab initio calculations performed on these systems confirmed that the ClO₄⁻···[C₃N₃] interactions are energetically favorable. acs.org The research also revealed a synergistic effect, where the combination of π-π stacking between triazine rings and the anion···π interactions with perchlorate ions contributes to the stability of the experimental crystal structures. acs.org

These findings collectively underscore that anion···π interactions are a recurring and structurally significant motif in the coordination chemistry of ligands containing the 1,3,5-triazine moiety. The ability of the electron-poor triazine ring to interact with various anions can be a powerful tool in crystal engineering, directing the self-assembly of complex supramolecular architectures. acs.org

Table 1: Examples of Anion···π Interactions in Triazine-Containing Coordination Complexes

| Complex | Interacting Anion | Interacting Atom(s) | Distance to Triazine Ring | Reference |

| [Cu(cspat)Br₂] | Bromide (Br⁻) | Br⁻ | 3.4104(18) Å (to centroid) | researchgate.net |

| [Cu(cspat)(NO₃)₂] | Nitrate (NO₃⁻) | Coordinated O atom | 3.345(2) Å (to centroid) | researchgate.net |

| Cu₃X₃(dpyatriz)₂₃ (X=Cl, Br) | Perchlorate (ClO₄⁻) | ClO₄⁻ | Favorable interaction confirmed by calculations | acs.org |

| [Mn(MBPT)Br(H₂O)₂]ClO₄ | Perchlorate (ClO₄⁻) | O atom | 3.02(2) Å (C···O contact) | mdpi.com |

Photophysical Properties and Optoelectronic Applications of 2,4 Diphenyl 1,3,5 Triazine Systems

Ultraviolet Absorption Characteristics of 2,4-Diphenyl-1,3,5-triazine Derivatives

The ultraviolet (UV) absorption properties of 2,4-diphenyl-1,3,5-triazine and its derivatives are fundamental to their application in optoelectronics and as UV absorbers. The core 1,3,5-triazine (B166579) ring is an electron-deficient system, and its electronic transitions, along with those of the appended phenyl rings, dictate the absorption profile. Typically, these compounds exhibit strong absorption bands in the UVA region (320–400 nm), making them effective light-harvesting components. sci-hub.se

The absorption spectra are characterized by intense π–π* transitions originating from the conjugated aromatic system. For instance, aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core display absorption maxima around 250 nm and 325 nm, which are attributed to the π–π* transitions within the benzene (B151609) and 1,3,5-triazine moieties. nih.gov

Substitution on the peripheral phenyl rings significantly modulates the absorption characteristics. The introduction of electron-donating groups, such as amino or alkoxy groups, generally leads to a bathochromic (red) shift of the lowest-energy absorption band. mdpi.com This shift is due to the stabilization of the lowest unoccupied molecular orbital (LUMO) and the destabilization of the highest occupied molecular orbital (HOMO), effectively narrowing the energy gap. Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift. This tunability allows for the rational design of molecules that absorb specific wavelengths of light. For example, a series of extended 2,4,6-triphenyl-s-triazines showed a clear bathochromic shift of the primary absorption peak as the electron-releasing nature of the para-substituents increased. mdpi.com

Derivatives designed as UV absorbers, such as 2-(2-hydroxyphenyl)-4,6-diaryl-1,3,5-triazines, are engineered to have high molar absorption coefficients in the 280-380 nm range to effectively block damaging UV radiation. researchgate.net The specific substitution pattern can enhance these properties; for example, newly synthesized 2,4-bis(2-hydroxyl-4-alkoxyl)phenyl-6-(4-biphenyl)-1,3,5-triazines exhibit stronger UV absorption than some commercial products, with maximum molar absorption coefficients exceeding 50,000 L/(mol·cm). researchgate.net

| Compound Derivative | Absorption Maxima (λmax) | Molar Absorption Coefficient (ε) (L·mol-1·cm-1) | Solvent/Medium |

|---|---|---|---|

| 2,4-bis(2-hydroxyl-4-octyloxyl)phenyl-6-(4-biphenyl)-1,3,5-triazine | ~300 nm, ~340 nm | 50502, 52364 | Not Specified |

| 2,4-bis(2-hydroxyl-4-hexyloxyl)phenyl-6-(4-biphenyl)-1,3,5-triazine | ~300 nm, ~340 nm | 45124, 49893 | Not Specified |

| 2-{2-hydroxy-4-[(octyloxycarbonyl)ethylideneoxy]phenyl}-4,6-Bis(4-biphenylyl)-1,3,5-triazine | 326 nm | 41500 | Not Specified |

| Aromatic Dendrimer (D2) with Triazine Core | 254 nm, 323 nm | Not Specified | Not Specified |

Fluorescence Spectroscopy and Excited State Dynamics

Upon absorption of UV light, 2,4-diphenyl-1,3,5-triazine derivatives can dissipate the absorbed energy through various photophysical pathways, including fluorescence. These compounds often serve as the core of "push-pull" systems, where electron-donating groups (the "push") are conjugated with the electron-accepting triazine core (the "pull"). nih.govscispace.com This architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key process governing their fluorescence properties.

The emission characteristics, such as wavelength, intensity, and quantum yield, are highly sensitive to the molecular structure and the local environment. Many triazine-based fluorescent dyes exhibit positive solvatofluorism, where the emission peak red-shifts as the polarity of the solvent increases. nih.gov This behavior is a hallmark of an excited state that has a larger dipole moment than the ground state, consistent with a charge-transfer character. Furthermore, these donor-π-acceptor systems often display large Stokes shifts, which is the difference between the absorption and emission maxima. nih.govscispace.comresearchgate.net A large Stokes shift is beneficial for applications in organic light-emitting diodes (OLEDs) and fluorescent probes as it minimizes self-absorption. In the solid state, some 1,3,5-triazine derivatives show even larger Stokes shifts, which can be indicative of excimer formation. researchgate.net

The dynamics of the excited state are complex and can involve several competing deactivation pathways, including Excited-State Proton Transfer (ESIPT), the formation of Twisted Intramolecular Charge Transfer (TICT) states, and Thermally Activated Delayed Fluorescence (TADF).

Excited-State Proton Transfer (ESIPT) Mechanisms in Triazine Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) is an ultrafast photophysical process that serves as a highly efficient, non-radiative deactivation channel. This mechanism is central to the function of many triazine-based UV absorbers. sci-hub.se For ESIPT to occur, the molecule must possess a pre-existing intramolecular hydrogen bond (IMHB), typically between a hydroxyl group and a nitrogen atom on the triazine ring. sci-hub.se This requires the hydroxyl group to be positioned at the ortho position of a phenyl substituent.

The process unfolds as follows:

Photoexcitation : The molecule absorbs a photon, transitioning from the ground state (enol-form) to the excited state (enol*).

Proton Transfer : In the excited state, the acidity of the hydroxyl proton and the basicity of the triazine nitrogen increase significantly. This drives an ultrafast transfer of the proton along the hydrogen bond, forming an excited keto-tautomer (keto*). sci-hub.se

Deactivation : The keto* tautomer is at a lower energy level and provides a rapid pathway back to the ground state, either through fluorescence (a large Stokes-shifted emission from the keto* form) or, more commonly, through non-radiative decay (internal conversion). figshare.com

Reverse Proton Transfer : Once in the ground state (keto-form), the proton rapidly transfers back to its original position, regenerating the initial enol-form and completing the photoprotective cycle.

This entire cycle occurs on a sub-picosecond timescale, allowing the molecule to quickly dissipate harmful UV energy as heat without undergoing photochemical degradation. sci-hub.se This exceptional photostability is a key reason for their use as UV stabilizers in polymers and coatings. sci-hub.se While many 2-hydroxyaryl-1,3,5-triazines exhibit this proton-transferred (PT) fluorescence, its intensity can be very weak, indicating that non-radiative decay is the dominant deactivation pathway. figshare.com

Twisted Intramolecular Charge Transfer (TICT) States

In donor-acceptor molecules, a Twisted Intramolecular Charge Transfer (TICT) state can form in the excited state. This phenomenon occurs when one part of the molecule (typically the donor) twists relative to the other (the acceptor) around the connecting single bond. rsc.orgresearchgate.net This twisting leads to a decoupling of the π-systems and results in a highly polar, charge-separated state. nih.gov

The formation of a TICT state is highly dependent on both molecular structure and the surrounding environment. For a TICT state to be favored, the donor and acceptor moieties must be strong enough to facilitate efficient charge separation, and a polar solvent is often required to stabilize the resulting highly polar state. nih.gov Emission from a TICT state is typically red-shifted compared to the emission from the initial, more planar locally excited (LE) state. In some cases, dual fluorescence can be observed, with one band corresponding to the LE state and a second, red-shifted band corresponding to the TICT state. rsc.org

Evidence for TICT states has been observed in derivatives of 2,4-diphenyl-1,3,5-triazine. For example, time-resolved fluorescence measurements of 2-(4-hexoxy-2-methoxyphenyl)-4,6-bis(2,4,6-trimethylphenyl)-1,3,5-triazine revealed the presence of a short-lived Franck-Condon state and a longer-lived, red-shifted TICT state. figshare.com The triazine core acts as the acceptor, and upon excitation, rotation of the donor group (the substituted phenyl ring) can lead to the formation of this charge-separated state. The TICT mechanism is also a key principle in the design of materials for OLEDs, where it can be exploited to achieve specific emission properties. rsc.org For instance, 2,4,6-tri(4-(10H-phenoxazin-10H-yl)phenyl)-1,3,5-triazine is an example of a compound used in OLEDs where TICT states play a crucial role. rsc.orgresearchgate.net

Thermally Activated Delayed Fluorescence (TADF)

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling internal quantum efficiencies in OLEDs to approach 100%. nih.gov The 2,4-diphenyl-1,3,5-triazine moiety is a premier electron-accepting building block for the design of TADF emitters.

The key to TADF is a molecular design that results in a very small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states, typically less than 0.3 eV. nih.gov In triazine-based TADF molecules, this is achieved by linking the electron-accepting triazine core to one or more electron-donating groups through a linker that enforces a significant dihedral angle (twist) between the donor and acceptor planes. mdpi.com This spatial separation of the HOMO (located on the donor) and the LUMO (on the triazine acceptor) minimizes their orbital overlap, which in turn reduces the exchange energy and thus ΔE_ST. nih.govmdpi.com

The TADF process works as follows: after electrical excitation in an OLED, both singlet (25%) and triplet (75%) excitons are formed. The singlet excitons decay radiatively via prompt fluorescence. The triplet excitons, which cannot decay directly to the singlet ground state, can be converted back to singlet excitons through a process called reverse intersystem crossing (RISC). wikipedia.org This process is energetically favorable if ΔE_ST is small enough to be overcome by thermal energy from the environment. These newly formed singlet excitons then emit light as delayed fluorescence at the same wavelength as the prompt fluorescence. wikipedia.org

Many high-efficiency TADF emitters utilize a 2,4-diphenyl-1,3,5-triazine acceptor linked to donors like dimethylacridine, phenoxazine, or phenothiazine. mdpi.com The nature of the donor and the linking geometry are critical for tuning the emission color, quantum yield, and lifetime of the delayed fluorescence.

| Compound | Donor Moiety | Dihedral Angle (D-A) | ΔEST (eV) | Photoluminescence Quantum Yield (PLQY) | Delayed Fluorescence Lifetime (μs) |

|---|---|---|---|---|---|

| DMAC-TRZ | Dimethylacridine | 88° | - | 90% (doped film) | 1.9 (doped film) |

| PXZ-TRZ | Phenoxazine | 74.8° | 0.07 | 65.7% | 0.68 |

| PTZ-TRZ | Phenothiazine | Lower than PXZ-TRZ | Small | - | - |

| PIC-TRZ | Indolocarbazole | - | Small | 39% | 230 |

Electron Transport Properties and Charge Mobility

The electron-deficient nature of the 1,3,5-triazine ring makes its derivatives excellent candidates for electron-transport (ET) materials in organic electronic devices, particularly OLEDs. nih.govresearchgate.netrsc.org In a typical multilayer OLED structure, an ET layer is needed to facilitate the efficient transport of electrons from the cathode to the emissive layer, ensuring balanced charge recombination and high device efficiency.

Star-shaped molecules based on a 1,3,5-triazine core, such as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T), have been specifically developed as ET-type host materials for phosphorescent OLEDs. researchgate.netrsc.org These materials exhibit good electron mobilities, often greater than 10⁻⁴ cm² V⁻¹ s⁻¹, as determined by time-of-flight (ToF) measurements. researchgate.net The high triplet energy of these materials is another crucial feature, as it ensures that the excitonic energy of the phosphorescent guest emitter is confined within the emissive layer, preventing energy loss. researchgate.netrsc.org

The chemical structure of the aryl substituents attached to the triazine core has a profound impact on the material's properties. For instance, introducing a meta-linkage between the triazine core and the peripheral aryl groups can limit the extension of π-conjugation, which helps maintain a high triplet energy. researchgate.netrsc.org The choice of the peripheral group also influences thermal stability and the energy levels (HOMO/LUMO), which must be properly aligned with adjacent layers for efficient charge injection and transport.

| Compound | Peripheral Aryl Moiety | Electron Mobility (μe) (cm2 V-1 s-1) | Triplet Energy (ET) (eV) |

|---|---|---|---|

| T2T | Biphenyl-3-yl | > 10-4 | 2.80 |

| T3T | Triphenyl-3-yl | > 10-4 (Higher than T2T) | 2.69 |

| TST | 9,9'-spirobifluorene-2-yl | > 10-4 (Lower than T3T) | 2.54 |

Influence of Molecular Stacking on Electron Transport

In the solid state, the charge transport properties of organic semiconductors are not solely determined by the characteristics of an individual molecule but are also heavily influenced by intermolecular interactions and molecular packing. Electron transport occurs via a "hopping" mechanism, where an electron moves from one molecule to an adjacent one. The efficiency of this process is critically dependent on the distance between molecules and their relative orientation, which together determine the electronic coupling.

Therefore, the way 2,4-diphenyl-1,3,5-triazine derivatives stack in thin films directly impacts their electron mobility. A well-ordered packing structure with significant π-π overlap between adjacent triazine cores can facilitate efficient electron hopping and lead to higher charge mobility. Conversely, disordered or amorphous packing can hinder charge transport.

The nature of the substituents on the triazine core plays a crucial role in dictating the solid-state morphology. Bulky or sterically hindering side groups can prevent close π-π stacking, which might be detrimental to charge transport in some cases but can be beneficial in others, for instance, by preventing aggregation-induced quenching in emissive layers. The comparison between the T2T, T3T, and TST molecules illustrates this principle: although all have high electron mobilities, the differences in their performance in OLED devices can be attributed in part to how their different peripheral groups (biphenyl, triphenyl, and spirobifluorene) influence molecular packing, charge balance, and exciton (B1674681) confinement. researchgate.netrsc.org The superior performance of the T2T-based device, for example, was ascribed to more balanced charge recombination, which is inherently linked to the material's charge transport properties in the device stack. rsc.org

Polymer Chemistry Involving 2,4 Diphenyl 1,3,5 Triazine Monomers and Scaffolds

Utilization of 2,4-Diphenyl-1,3,5-triazine as Monomeric Units

The incorporation of the 2,4-diphenyl-1,3,5-triazine scaffold into polymer chains requires its functionalization to create reactive sites for polymerization. This is typically achieved by introducing polymerizable groups onto the phenyl rings or by utilizing a functional group on the triazine ring itself.

Key strategies for creating monomeric units from 2,4-diphenyl-1,3,5-triazine include:

Substitution on the Phenyl Rings: Functional groups such as amines, hydroxyls, carboxylic acids, or halides can be introduced onto the para-positions of the phenyl rings. For example, 4,4'-(6-phenyl-1,3,5-triazine-2,4-diyl)dibenzoic acid is a diacid monomer prepared from 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869), which can then be used to synthesize aromatic polyamides. researchgate.net

Functionalization of the Triazine Core: While the 2- and 4- positions are occupied by phenyl groups, the 6-position can be functionalized. Starting with 2,4-dichloro-6-phenyl-1,3,5-triazine, the chlorine atoms can be substituted with various nucleophiles to introduce reactive sites. researchgate.net

Use as a Core for Dendrimers and Star Polymers: The C3 symmetry of the parent 2,4,6-triphenyl-1,3,5-triazine (B147588) structure makes it an ideal core for synthesizing dendrimers and star-shaped polymers. researchgate.netacs.org Functional groups at the periphery of the phenyl rings allow for the outward growth of dendritic or polymer arms.

These functionalized monomers are then utilized in various polymerization reactions, including polycondensation, polyaddition, and coupling reactions, to build linear, branched, or crosslinked polymer architectures.

Synthesis and Characterization of 2,4-Diphenyl-1,3,5-triazine-Based Polymers

The synthesis of polymers incorporating the 2,4-diphenyl-1,3,5-triazine unit leverages its unique structure to produce materials with distinct topologies and properties.

Linear polymers containing the 2,4-diphenyl-1,3,5-triazine moiety are often synthesized to achieve high thermal stability and specific optoelectronic properties. For instance, π-conjugated linear polymers have been prepared via Suzuki or Sonogashira coupling reactions. researchgate.net These polymers integrate the electron-accepting triazine unit with various electron-donating groups in the main chain.

A common synthetic route involves the reaction of a di-functionalized triazine monomer with a suitable comonomer. For example, aromatic polyamides have been synthesized by reacting a diacid derivative of 2,4-diphenyl-1,3,5-triazine with various aromatic diamines. researchgate.net The resulting polymers often exhibit high thermal stability and good solubility in polar aprotic solvents. semanticscholar.org

Table 1: Examples of Linear Polymers Based on 2,4-Diphenyl-1,3,5-triazine Derivatives

| Polymer Type | Monomers | Polymerization Method | Key Properties |

|---|---|---|---|

| Aromatic Polyamide | 4,4'-(6-phenyl-1,3,5-triazine-2,4-diyl)dibenzoic acid and aromatic diamines | Polycondensation | High thermal stability |

| π-Conjugated Polymer | Di-halogenated 2,4-diphenyl-1,3,5-triazine derivative and a diboronic ester comonomer | Suzuki Coupling | Tunable optical and electrochemical properties researchgate.netresearchgate.net |

The triphenyl-1,3,5-triazine core is a natural building block for hyperbranched polymers due to its inherent trifunctional nature. researchgate.net These polymers are synthesized in a one-pot reaction and are characterized by a highly branched, dendritic architecture with a high density of terminal functional groups. researchgate.net

For example, hyperbranched polyfluorenes have been synthesized using a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core via Suzuki coupling. nih.gov These polymers demonstrate good thermal stability and tunable photophysical properties, where the emission spectra can be adjusted by varying the ratio of the triazine core to the fluorene (B118485) arms. nih.gov The electron-deficient triazine core influences the polymer's electronic properties, resulting in a low LUMO level. nih.gov

Table 2: Characterization Data for a Hyperbranched Polyfluorene with a Triazine Core

| Property | Value | Reference |

|---|---|---|

| Synthesis Method | Suzuki Coupling | nih.gov |

| Core Unit | 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine | nih.gov |

| Arm Unit | Polyfluorene | nih.gov |

| Thermal Stability | High decomposition temperature | nih.gov |

| Optical Property | Dual emission (blue and red regions) | nih.gov |

Covalent Triazine Polymers (CTPs), also known as Covalent Triazine Frameworks (CTFs), are a class of porous organic polymers constructed from triazine units linked by aromatic spacers. researchgate.netnih.gov While many CTFs are synthesized through the trimerization of nitrile-functionalized monomers, nih.govbojdyslab.org pre-formed 2,4-diphenyl-1,3,5-triazine derivatives can also be used as building blocks.

For instance, a CTP has been prepared via a Friedel-Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine and an aromatic linker. researchgate.net By using functionalized diphenyl-triazine monomers in similar reactions, porous polymers can be obtained where the diphenyl-triazine unit is an integral part of the framework. These materials are investigated for applications in gas storage and separation due to their high surface area and permanent porosity. nih.govmdpi.com

Crosslinked Networks and Thermosetting Polymers

The 2,4-diphenyl-1,3,5-triazine structure can be incorporated into crosslinked networks and thermosets to enhance their thermal stability and mechanical properties. Monomers containing the triazine moiety and multiple reactive functional groups, such as acrylamido groups, can be polymerized to form highly crosslinked polymer networks. researchgate.net

Structure-Property Relationships in 2,4-Diphenyl-1,3,5-triazine Polymers

The inclusion of the 2,4-diphenyl-1,3,5-triazine scaffold significantly influences the properties of the resulting polymers.

Thermal Stability: The triazine ring is an aromatic heterocycle with high thermal and chemical stability. Its incorporation into a polymer backbone generally increases the decomposition temperature (Td) and char yield. Polymers containing this moiety, such as aromatic polyamides and polyimides, often exhibit excellent thermal stability, with decomposition temperatures exceeding 370°C. semanticscholar.orgmdpi.com

Mechanical Properties: The rigid and planar nature of the triazine unit enhances the stiffness and modulus of the polymer. The restricted rotation around the triazine-phenyl bond contributes to a higher glass transition temperature (Tg). In some crystalline forms, derivatives like 2,4,6-tris(4-pyridyl)-1,3,5-triazine have shown elastic properties, which can be interpreted through intermolecular interaction analysis. nih.gov

Electronic and Optical Properties: The 1,3,5-triazine (B166579) ring is electron-deficient, making it a strong electron acceptor. When combined with electron-donating groups in a polymer chain, it promotes intramolecular charge transfer (ICT). nih.gov This donor-acceptor architecture is key to tuning the polymer's optical and electronic properties, including its absorption, fluorescence, and charge transport characteristics. rsc.orgnih.gov For example, in hyperbranched polyfluorenes with a triazine core, this ICT leads to dual emission bands. nih.gov

Solubility: Despite its rigidity, the introduction of the kinked or non-linear structure of the 2,4-diphenyl-1,3,5-triazine unit can improve the solubility of otherwise rigid-rod polymers. The non-coplanar arrangement of the phenyl groups relative to the triazine ring can disrupt close chain packing, making the polymers more soluble in common organic solvents. researchgate.netresearchgate.net

Table 3: Summary of Structure-Property Effects

| Structural Feature of 2,4-Diphenyl-1,3,5-triazine | Resulting Polymer Property | Explanation |

|---|---|---|

| Aromatic Heterocyclic Ring | High Thermal Stability | Inherent stability of the triazine ring structure. semanticscholar.org |

| Rigid, Planar Core | High Glass Transition Temperature (Tg), Increased Stiffness | Restriction of segmental chain motion. nih.gov |

| Electron-Deficient Nature | Tunable Optoelectronic Properties (e.g., Fluorescence, Charge Transport) | Formation of donor-acceptor systems leading to intramolecular charge transfer. nih.govrsc.org |

Supramolecular Chemistry and Self Assembly of 2,4 Diphenyl 1,3,5 Triazine Derivatives

Molecular Recognition Mechanisms

The versatility of the 1,3,5-triazine (B166579) scaffold allows for the creation of oligomers and other complex structures relevant to chemical biology and polymer science. iciq.org The substitution pattern on the triazine ring can be precisely controlled, enabling the synthesis of molecules with specific recognition properties. nih.gov For instance, the introduction of amino groups can facilitate hydrogen bonding, a key interaction in many biological systems. nih.gov

Formation of Molecular Duplexes and Supramolecular Synthons

Derivatives of 2,4-diphenyl-1,3,5-triazine can form stable molecular duplexes through self-assembly. These duplexes are held together by a network of cooperative non-covalent interactions, including hydrogen bonds and π-π stacking. semanticscholar.orgnih.gov The predictable nature of these interactions allows for the design of supramolecular synthons, which are structural units within supermolecules that can be formed and connected by intermolecular interactions.

In the solid state, these triazine derivatives have been observed to form unique molecular duplexes featuring N-H···N, C-H···O, and C-H···π interactions. semanticscholar.org The robustness of these synthons makes them valuable tools in crystal engineering and for the development of novel materials. semanticscholar.orgnih.gov The ability to modify the substituents on the triazine ring provides a platform for creating a variety of heteroduplex structures with potential applications in host-guest chemistry. semanticscholar.org

Self-Assembly Processes in Solution and Solid State

The self-assembly of 2,4-diphenyl-1,3,5-triazine derivatives is a spontaneous process that occurs both in solution and in the solid state, leading to the formation of ordered supramolecular structures. semanticscholar.orgresearchgate.net The nature of the resulting assembly is dictated by a delicate balance of intermolecular forces, including hydrogen bonding and π-π stacking interactions. nih.govacs.org

In solution, the self-assembly process can lead to the formation of discrete oligomers or larger aggregates, depending on the concentration and the solvent used. nih.gov In the solid state, these molecules can crystallize into well-defined structures, often forming intricate three-dimensional networks. semanticscholar.orgrsc.org

Hydrogen bonding plays a pivotal role in directing the self-assembly of 2,4-diphenyl-1,3,5-triazine derivatives. The nitrogen atoms in the triazine ring act as hydrogen bond acceptors, while appropriate functional groups on the phenyl rings or directly on the triazine core can act as hydrogen bond donors. For example, 2,4-diamino-6-phenyl-1,3,5-triazine molecules can form base pairs through N—H···N hydrogen bonds, creating supramolecular ribbons. researchgate.net

Table 1: Examples of Hydrogen Bonding Interactions in Triazine Derivatives

| Interacting Molecules | Hydrogen Bond Type | Resulting Motif/Structure |

| 2,4-diamino-6-phenyl-1,3,5-triazine | N—H···N | Supramolecular ribbon, R22(8) graph set researchgate.net |

| 2,4-diamino-6-phenyl-1,3,5-triazine and sorbic acid | N—H···O, O—H···N | R22(8) motifs researchgate.net |

| Triazine derivatives with hydrazinyl groups | N-H···N, C-H···O, C-H···π | Molecular duplexes semanticscholar.org |

| 2,4,6-tris(2-pyridyl)-1,3,5-triazine on Au(111) | C-H···N | Enantiomorphous domains acs.orgnih.gov |

Aromatic π-π stacking is another significant non-covalent interaction that governs the self-assembly of 2,4-diphenyl-1,3,5-triazine derivatives. mdpi.com The planar structure of the triazine ring and the appended phenyl groups facilitates face-to-face or offset stacking arrangements. These interactions contribute to the stability of the resulting supramolecular architectures. nih.gov

The strength of π-π stacking can be influenced by the electronic nature of the substituents on the phenyl rings. Electron-donating or electron-withdrawing groups can alter the quadrupole moment of the aromatic rings, thereby affecting the stacking geometry and energy. In some crystal structures, antiparallel π-π stacking interactions have been observed between adjacent molecular duplexes. nih.gov

An interesting aspect of the self-assembly of certain triazine derivatives is the potential for spontaneous chiral resolution. For instance, the self-assembly of 2,4,6-tris(2-pyridyl)-1,3,5-triazine on a Au(111) surface leads to the formation of enantiomorphous domains. acs.orgnih.gov In these domains, the molecules adopt a specific chiral orientation, either right-handed (R) or left-handed (L), leading to a separation of the enantiomers at the supramolecular level. acs.orgnih.gov

This spontaneous resolution is driven by the subtle interplay between intermolecular interactions, such as hydrogen bonding, and the interaction between the molecules and the substrate. acs.orgnih.gov The ability to control chirality in supramolecular assemblies is of great interest for applications in catalysis, separation science, and materials science.

Construction of Monodisperse Oligomers, Macrocycles, and Dendrimers

The 1,3,5-triazine unit is a versatile building block for the construction of well-defined, monodisperse oligomers, macrocycles, and dendrimers. iciq.orgrsc.org The sequential and controllable nature of nucleophilic substitution on the triazine core allows for the precise synthesis of these complex architectures. nih.gov

Linear oligomers can be synthesized with triazine units incorporated into the main chain or as side chains. nih.gov These oligomers can exhibit interesting molecular recognition and self-assembly properties, such as the formation of duplexes. nih.gov Macrocycles containing triazine units have been designed for host-guest chemistry applications, where the pre-organized cavity of the macrocycle can selectively bind to specific guest molecules. researchgate.net

Dendrimers, which are highly branched, tree-like molecules, have also been constructed using 1,3,5-triazine as a core or as branching units. nih.govresearchgate.net The synthetic versatility of triazine chemistry allows for the creation of dendrimers with tailored properties for applications in drug delivery, catalysis, and materials science. nih.gov

Table 2: Supramolecular Architectures from 1,3,5-Triazine Derivatives

| Architecture | Description | Key Interactions | Potential Applications |

| Monodisperse Oligomers | Linear or branched chains of repeating triazine units. nih.gov | Hydrogen bonding, π-π stacking | Molecular recognition, chemical biology iciq.orgnih.gov |

| Macrocycles | Cyclic structures containing one or more triazine units. researchgate.net | Host-guest interactions | Host-guest chemistry, sensing researchgate.net |

| Dendrimers | Highly branched, three-dimensional molecules with a triazine core or branching points. nih.govresearchgate.net | Covalent bonds, hydrogen bonding, π-π stacking | Advanced materials, medicine nih.govresearchgate.net |

Linear Oligomers

Linear oligomers incorporating 1,3,5-triazine units can be designed with the triazine residues either integrated into the polymer backbone or attached as side-chain recognition elements. researchgate.net A common synthetic strategy involves the iterative nucleophilic aromatic substitution reactions between functionalized dichlorotriazine units and flexible linkers, such as 1,2-ethylenediamine. researchgate.net This method, often performed using solid-phase synthesis, allows for the creation of oligomers with a defined sequence of various side-chains, encoding specific molecular recognition information. researchgate.net

The presence of diphenyl-substituted triazine units within the backbone would contribute to the oligomer's rigidity and promote intermolecular interactions through π-π stacking. These interactions, combined with potential hydrogen-bonding sites introduced via flexible linkers, can drive the self-assembly of the linear chains into higher-order structures like duplexes. researchgate.net The specific nature of the self-assembly is highly dependent on the nature of the linker and the appended side-chains.

Branched Oligomers

The 1,3,5-triazine core is an excellent branching unit due to its trifunctional nature, allowing for the creation of complex, non-linear architectures. mdpi.com Its planar and rigid structure provides a stable scaffold from which multiple polymeric or peptidic chains can extend. mdpi.comub.edu The synthesis of branched structures typically involves the sequential substitution of the chlorine atoms on cyanuric chloride with different nucleophiles, a process that can be controlled by reaction temperature. researchgate.net

For instance, 1,3,5-triazine has been successfully employed as a branching connector for the construction of novel peptide dendrimers. ub.edunih.gov In such syntheses, a peptide chain is first attached to the triazine core via one of the reactive sites. Subsequently, the remaining two sites are functionalized, for example with an amine, which then serves as the starting point for the simultaneous elongation of two additional peptide chains. ub.edu This strategy leads to the formation of first-generation (G1) dendrimers or branched oligomers. The presence of the triazine moiety is often crucial for the biological or chemical activity of the resulting branched molecule. ub.edu

Macrocyclic Architectures

Macrocycles based on 1,3,5-triazine feature triazine units connected in a cyclic fashion by linkers such as diamines or diols. nih.gov These structures can form well-defined cavities suitable for molecular recognition and host-guest chemistry. nih.govresearchgate.net The synthesis often involves the preparation of a linear precursor, which then undergoes a final cyclization step.

Macrocyclic structures containing diphenyl-triazine units can create aromatic cavities capable of binding planar aromatic substrates through anion–π and π-π stacking interactions. nih.gov For example, macrobicycles have been constructed using two 1,3,5-triazine-based aromatic panels bridged by diphenylmethane (B89790) units. nih.gov This design results in a cavity that can include complementary planar aromatic molecules with high association constants. nih.gov The electron-deficient nature of the triazine ring makes these macrocycles particularly effective for interacting with anions or electron-rich guest molecules. nih.gov

Dendrimeric Structures with 2,4,6-Triphenyl-1,3,5-triazine (B147588) Cores

Aromatic dendrimers that feature a 2,4,6-triphenyl-1,3,5-triazine core are a significant class of highly ordered, monodisperse molecules. nih.gov These structures are noted for their enhanced thermal stability and valuable photophysical properties, which are attributed to improved electron-transfer processes. nih.govacs.org The synthesis of these dendrimers often utilizes Suzuki–Miyaura cross-coupling reactions. nih.gov

For example, two novel aromatic dendrimers, designated D1 and D2, have been synthesized using this method. nih.govresearchgate.net Dendrimer D1 contains a single central 2,4,6-triphenyl-1,3,5-triazine core, while D2 is a more complex structure comprising four 1,3,5-triazine skeletons. nih.gov The synthesis of D2 was achieved by reacting a triboronic acid derivative of triazine with an excess of 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) under optimized palladium-catalyzed conditions, yielding the final product. nih.govacs.org